![molecular formula C10H9F3O4S B12582995 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid CAS No. 647856-25-5](/img/structure/B12582995.png)
3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C10H9F3O4S This compound is characterized by the presence of methoxy groups at the 3 and 4 positions, and a trifluoromethylsulfanyl group at the 5 position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid typically involves the introduction of methoxy groups and a trifluoromethylsulfanyl group onto a benzoic acid core. One common method involves the use of electrophilic aromatic substitution reactions to introduce these functional groups under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethylsulfanyl group can be reduced to a trifluoromethyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzaldehyde or this compound.
Reduction: Formation of 3,4-dimethoxy-5-(trifluoromethyl)benzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethylsulfanyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
3,4-Dimethoxybenzoic acid: Lacks the trifluoromethylsulfanyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)benzoic acid: Lacks the methoxy groups, leading to variations in reactivity and applications.
Uniqueness: 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid is unique due to the combination of methoxy and trifluoromethylsulfanyl groups on the benzoic acid core
Properties
CAS No. |
647856-25-5 |
|---|---|
Molecular Formula |
C10H9F3O4S |
Molecular Weight |
282.24 g/mol |
IUPAC Name |
3,4-dimethoxy-5-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C10H9F3O4S/c1-16-6-3-5(9(14)15)4-7(8(6)17-2)18-10(11,12)13/h3-4H,1-2H3,(H,14,15) |
InChI Key |
KTXAMEYSBSJWGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)SC(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



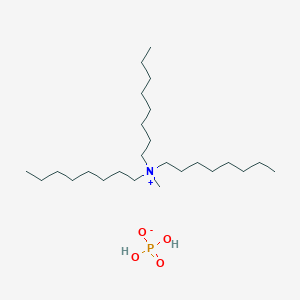
![N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582921.png)
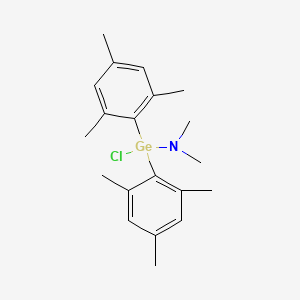
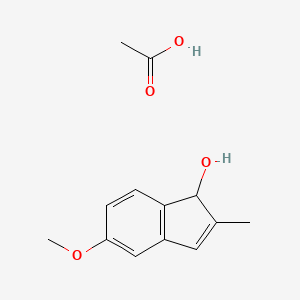
![1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl-](/img/structure/B12582946.png)

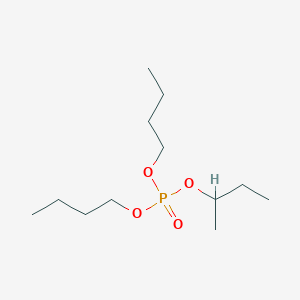
![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol](/img/structure/B12582957.png)
![Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane](/img/structure/B12582970.png)
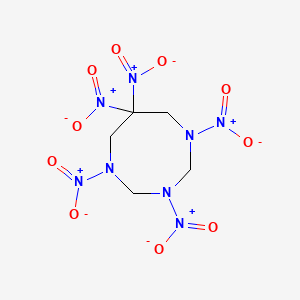
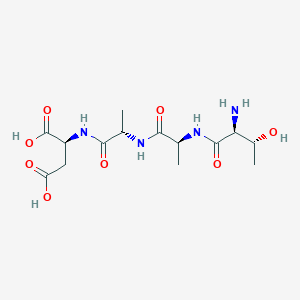
![6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12582993.png)
![2-[(2,6-Dichlorophenyl)methoxy]pyrazine](/img/structure/B12583000.png)
